5-Acetamido-2-methylbenzoic acid
Overview
Description
5-Acetamido-2-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by an acetamido group, and the hydrogen atom at the 2-position is replaced by a methyl group
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-2-methylbenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
This compound interacts with the COX-2 receptor, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostanoids, thereby reducing inflammation .
Biochemical Pathways
The compound’s interaction with the COX-2 receptor affects the prostanoid biosynthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostanoids, which are involved in various physiological processes, including inflammation, pain perception, and fever generation .
Pharmacokinetics
An in-silico study suggested that this compound derivatives have better bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of this compound is its anti-inflammatory effect , which is achieved by inhibiting the COX-2 receptor and subsequently reducing the production of prostanoids . This can lead to a decrease in inflammation and associated symptoms such as pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as the presence of food in the stomach, the pH of the stomach, and the individual’s metabolic rate . .
Biochemical Analysis
Biochemical Properties
5-Acetamido-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Studies have shown that this compound derivatives exhibit binding affinity with COX-2 receptors, potentially leading to anti-inflammatory effects . Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to impact the expression of genes related to inflammation and oxidative stress . It may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s acetamido group allows it to form hydrogen bonds with target proteins, influencing their conformation and activity. In the case of COX-2, this compound derivatives have been shown to inhibit the enzyme’s activity by binding to its active site . This inhibition reduces the production of pro-inflammatory mediators, contributing to the compound’s anti-inflammatory properties.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have indicated that this compound exhibits stability under various experimental conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to degradation, affecting its efficacy. Long-term studies have also shown that this compound can induce sustained changes in cellular function, particularly in pathways related to inflammation and oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . Higher doses can lead to toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the mitochondria, affecting mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-methylbenzoic acid typically involves the acylation of 2-methylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia to form the acetamido group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Acetamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Acetamido-2-methylbenzoic acid
- 5-Acetamido-2-hydroxybenzoic acid
- 2-Acetamido-5-methylbenzoic acid
Comparison: 5-Acetamido-2-methylbenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Properties
IUPAC Name |
5-acetamido-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWTGQYHKEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.